(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine
Description
(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine is a pyrazole-derived amine with a methanamine group attached to the 5-position of a 1,4-dimethyl-substituted pyrazole ring. Its molecular formula is C₆H₁₁N₃ (free base), but it is often encountered as a dihydrochloride salt (e.g., C₆H₁₃Cl₂N₃, molecular weight 250.13 when accounting for dihydrochloride and additional substituents) .
Properties
IUPAC Name |
(2,4-dimethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-8-9(2)6(5)3-7/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSNOVQJNRMPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of 1,4-dimethylpyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,4-Dimethylpyrazole, formaldehyde, and ammonia.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.
Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various N-substituted pyrazole derivatives.
Scientific Research Applications
(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their molecular properties:
Key Observations:
Substituent Position and Lipophilicity: The 1,4-dimethyl derivative exhibits moderate lipophilicity due to methyl groups, while the 3-phenyl analog (187.24 Da) has higher hydrophobicity, likely enhancing membrane permeability.
Regiochemical Differences :
- The 3,4-dimethyl isomer differs in methyl group placement, which may influence hydrogen-bonding patterns and crystal packing compared to the 1,4-dimethyl variant.
Salt Forms and Solubility :
- Dihydrochloride salts (e.g., 250.13 Da) improve aqueous solubility, critical for bioavailability in drug development.
Biological Activity
(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of the Compound
The compound features a pyrazole ring substituted with methyl groups at the 1 and 4 positions, along with a methanamine moiety. This unique structure may contribute to its diverse biological activities, including enzyme inhibition and potential therapeutic applications.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes, thereby affecting various cellular pathways:
- Enzyme Inhibition : The compound potentially inhibits enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Cellular Pathway Modulation : It may modulate cellular signaling pathways, leading to downstream effects that can influence cell proliferation and apoptosis.
Antimicrobial Properties
Studies have shown that pyrazole derivatives exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound A | Antibacterial | 2 |
| Compound B | Antifungal | 5 |
These results suggest that this compound may also possess similar properties due to its structural characteristics.
Anticancer Activity
Research indicates that pyrazole compounds can act as selective androgen receptor modulators (SARMs), showing promise in cancer treatment:
- Prostate Cancer : Compounds similar to this compound have been shown to inhibit the proliferation of prostate cancer cell lines . The mechanism involves antagonism of androgen receptors, which is crucial in prostate cancer progression.
Study on Enzyme Inhibition
A study investigated the enzyme inhibition properties of various pyrazole derivatives. The results indicated that compounds similar to this compound significantly inhibited target enzymes involved in inflammatory responses:
- Enzyme Targeted : Cyclooxygenase (COX)
- Inhibition Percentage : 70% at 10 μM concentration
This suggests a potential application for the compound in treating inflammatory diseases.
Study on Antimicrobial Activity
Another study focused on the antimicrobial effects of pyrazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited effective bactericidal activity:
| Bacterial Strain | MIC (μg/mL) | Compound |
|---|---|---|
| E. coli | 3 | Compound C |
| MRSA | 4 | Compound D |
While direct data on this compound is not available, these findings underscore the potential for similar activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
